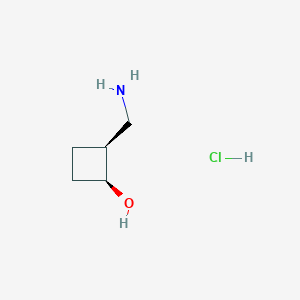
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride, also known as LY404039, is a selective antagonist for the metabotropic glutamate receptor subtype 2 (mGluR2). It is a white crystalline powder that is soluble in water and used in scientific research to investigate the role of mGluR2 in various physiological and pathological conditions.
Wirkmechanismus
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride acts as a selective antagonist for mGluR2, which means it binds to the receptor and blocks its activation by glutamate. This leads to a decrease in glutamate release, which can have various effects depending on the brain region and the specific physiological or pathological condition being studied.
Biochemical and Physiological Effects:
Studies have shown that (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can have various biochemical and physiological effects depending on the specific condition being studied. For example, in animal models of schizophrenia, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has been shown to improve cognitive deficits and reduce the activity of dopaminergic neurons in the prefrontal cortex, which is thought to contribute to the positive symptoms of the disorder. In animal models of depression, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has been shown to increase the activity of serotonergic neurons in the dorsal raphe nucleus, which is thought to contribute to the antidepressant effects of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride in scientific research is its selectivity for mGluR2, which allows for more specific investigation of the role of this receptor in various conditions. However, one limitation is its relatively low potency compared to other mGluR2 antagonists, which means higher concentrations of the drug may be required for certain experiments.
Zukünftige Richtungen
There are many possible future directions for research on (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride and mGluR2. Some potential areas of investigation include:
1. The role of mGluR2 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. The development of more potent and selective mGluR2 antagonists for use in scientific research and potential therapeutic applications.
3. The investigation of the downstream signaling pathways activated by mGluR2 and their potential role in various physiological and pathological conditions.
4. The investigation of the role of mGluR2 in other organ systems, such as the cardiovascular and immune systems.
In conclusion, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a selective antagonist for mGluR2 that is used in scientific research to investigate the role of this receptor in various physiological and pathological conditions. While the drug has some limitations, its selectivity for mGluR2 makes it a valuable tool for investigating the complex role of glutamate signaling in the brain and other organ systems.
Synthesemethoden
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclobutanone with N-Boc-ethylenediamine to form a cyclic imine, which is then reduced with sodium borohydride to give the desired amino alcohol. The final step involves the reaction of the amino alcohol with hydrochloric acid to form the hydrochloride salt of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is mainly used in scientific research to investigate the role of mGluR2 in various physiological and pathological conditions. Studies have shown that mGluR2 plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many brain functions, including learning and memory, and is implicated in various neurological disorders such as schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIBECRKHFOJR-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

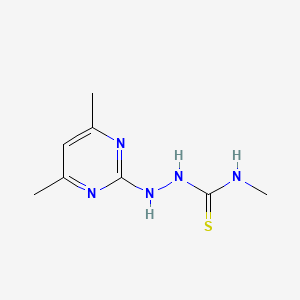
![2-benzoyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2622876.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2622877.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2622878.png)

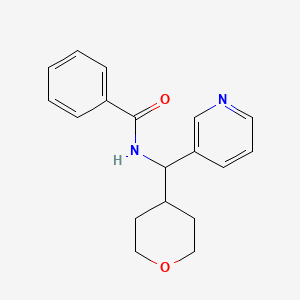
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)
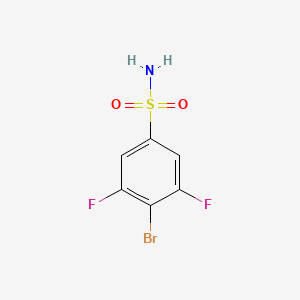
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B2622887.png)
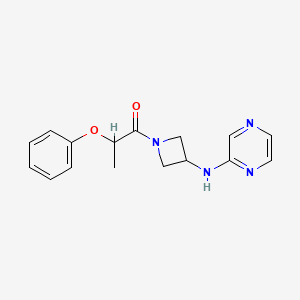
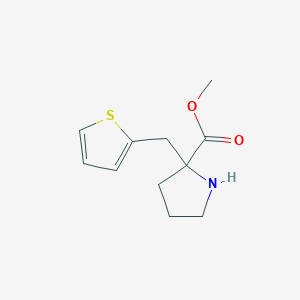

![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
